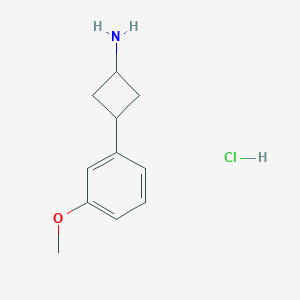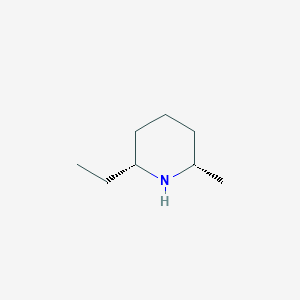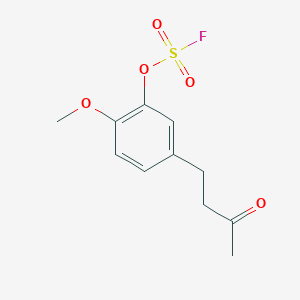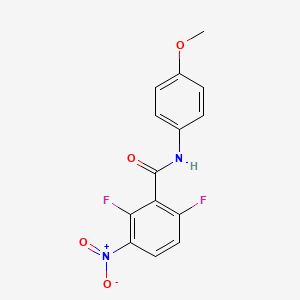
3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride" is a derivative of cyclobutane, which is a molecule of interest in various chemical syntheses due to its unique structure and reactivity. The methoxyphenyl group attached to the cyclobutane ring suggests potential interactions with other chemical entities, possibly leading to interesting chemical reactions and biological activities.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be complex due to the strain in the four-membered ring. However, efficient methods have been developed for the preparation of such compounds. For instance, a method for preparing α-methylene-γ-butyrolactones involves the reaction of 3-ethoxycarbonyl-3-(phenylsulfonyl)cyclobutanone with Grignard reagent or aryllithium, followed by several steps including reduction and treatment with acids to yield the desired lactone in good yield . Although this method does not directly describe the synthesis of "3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride," it provides insight into the type of reactions that cyclobutane derivatives can undergo.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives can be elucidated using spectroscopic and X-ray crystallographic methods. For example, the structure of cis-1-amino-3-hydroxymethyl-cyclobutane-1-carboxylic acid was determined from a plant source using these techniques . While this compound is not the same as "3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride," the methods used for structural determination are relevant and can be applied to analyze the molecular structure of the compound .
Chemical Reactions Analysis
Cyclobutane derivatives can participate in various chemical reactions. The kinetics and mechanisms of reactions involving amines and thionocarbonates have been studied, providing insights into the reactivity of such compounds . The study of 3-methoxyphenyl 4-nitrophenyl thionocarbonate with alicyclic amines, for example, reveals the formation of a zwitterionic tetrahedral intermediate in the reaction pathway . This information could be useful in understanding the reactivity of "3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride" with other chemical species.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives can be influenced by their substituents. Photoelectron spectroscopy and semi-empirical calculations have been used to study the ionization potentials and electronic structures of such compounds . These studies can provide valuable information about the electronic properties of "3-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride," which can be important in predicting its reactivity and interactions with other molecules.
Wissenschaftliche Forschungsanwendungen
Kinetics and Mechanisms in Organic Chemistry
- Reaction Kinetics: The reactions of similar compounds with secondary alicyclic amines show varying kinetics and pH independence in some cases, providing insights into reaction mechanisms and intermediates in organic synthesis (Castro et al., 2001).
Synthesis and Medicinal Chemistry
- Synthon for Enzyme Inhibitors: A protected version of ɑ-aminocyclobutanone has been synthesized for use as a modular synthon in developing inhibitors of enzymes like serine proteases and metalloproteases, indicating its potential in medicinal chemistry applications (Mohammad et al., 2020).
- New Cyclobutane Analogs Synthesis: Synthesis of new cyclobutane analogs, highlighting the versatility of cyclobutane derivatives in creating biologically active compounds (Boumchita et al., 1990).
Chemical Analysis and Characterization
- Electrospray Ionization Mass Spectrometry: The use of ESI-MS for investigating reactions involving radical cations, demonstrating the compound's role in understanding reaction dynamics (Meyer & Metzger, 2003).
Advanced Synthetic Methods
- Diastereo- and Enantioselective Synthesis: Cyclobutane derivatives are used in the diastereo- and enantioselective synthesis of biologically active compounds, showing the compound's significance in advanced organic synthesis (Feng et al., 2020).
Catalysis and Polymerization
- Ring-Opening Metathesis Polymerization (ROMP): The compound's derivatives are investigated as substrates in ROMP, indicating their potential in the field of polymer chemistry (Song et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8(7-11)9-5-10(12)6-9;/h2-4,7,9-10H,5-6,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBCHRIUDPOBMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909286-83-4 |
Source


|
| Record name | (1r,3r)-3-(3-methoxyphenyl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2511406.png)
![1-(4-benzylpiperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride](/img/structure/B2511407.png)

![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2511411.png)
![8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2511413.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2511415.png)

![2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2511419.png)
![(Z)-ethyl 3-(2-methoxyethyl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2511422.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione](/img/structure/B2511426.png)

